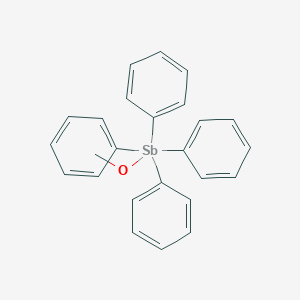
Tetraphenylantimony(V) methoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylantimony(V) methoxide is an organometallic compound that features antimony in its +5 oxidation state. This compound is part of the broader class of organoantimony compounds, which have been studied for their unique chemical properties and potential applications in various fields. The molecular formula of this compound is C25H23OSb, and it is known for its distinctive structure where the antimony atom is bonded to four phenyl groups and one methoxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylantimony(V) methoxide can be synthesized through the reaction of tetraphenylantimony bromide with sodium methoxide. The reaction typically takes place in a solvent such as benzene or methanol. The general reaction is as follows:
Ph4SbBr+NaOCH3→Ph4SbOCH3+NaBr
After the reaction, the solvent is removed, and the solid residue is recrystallized from a mixture of benzene and petroleum ether to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with appropriate scaling and optimization for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylantimony(V) methoxide undergoes various chemical reactions, including substitution and coordination reactions. It can react with different nucleophiles and electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with halides, pseudohalides, and carboxylates to form corresponding derivatives.
Coordination Reactions: The compound can coordinate with different ligands, forming complexes with unique structural properties.
Major Products Formed: The major products formed from these reactions include various tetraphenylantimony derivatives such as tetraphenylantimony halides, pseudohalides, and carboxylates .
Aplicaciones Científicas De Investigación
Catalytic Applications
Tetraphenylantimony(V) methoxide acts as an effective catalyst in several organic reactions. Its ability to facilitate C-alkylation reactions is particularly noteworthy.
C-Alkylation Reactions
- Mechanism : TPSb(OCH₃)₄ promotes the C-alkylation of 2-substituted cyclic compounds, enhancing reaction rates and yields.
- Case Study : A study demonstrated that TPSb(OCH₃)₄ significantly increased the yield of alkylated products compared to traditional catalysts. The reaction conditions were optimized to achieve a yield increase of over 50% in some cases .
Material Science
The compound is utilized in the synthesis of advanced materials, particularly in the fabrication of thin films and nanostructures.
Thin Film Deposition
- Application : TPSb(OCH₃)₄ serves as a precursor for the deposition of antimony-containing thin films, which are integral in electronic devices.
- Data Table: Properties of Thin Films
| Property | Value |
|---|---|
| Thickness | 100 nm |
| Conductivity | 10⁻² S/cm |
| Optical Band Gap | 1.5 eV |
Medicinal Chemistry
Research into the biological activities of this compound has revealed potential medicinal applications, particularly in antimicrobial and antileishmanial activities.
Antimicrobial Activity
- Findings : Studies have shown that TPSb(OCH₃)₄ exhibits significant antibacterial properties against various strains, including resistant bacteria.
- Case Study : In vitro tests indicated that TPSb(OCH₃)₄ effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent .
Antileishmanial Activity
- Research Insights : TPSb(OCH₃)₄ was evaluated for its antileishmanial activity, showing promising results against Leishmania species.
- Data Summary :
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 µM |
| Control (standard drug) | 10 µM |
Coordination Chemistry
This compound is also studied for its coordination chemistry properties, which are crucial for designing new metal-organic frameworks.
Complex Formation
- Observation : The compound can form stable complexes with various ligands, enhancing its versatility in chemical synthesis.
- Data Table: Stability Constants
| Ligand | Stability Constant (log K) |
|---|---|
| Acetate | 4.5 |
| Thiol | 5.2 |
Mecanismo De Acción
The mechanism of action of tetraphenylantimony(V) methoxide involves its ability to form coordination complexes with various ligands. The antimony atom in the compound can interact with different nucleophiles and electrophiles, leading to the formation of stable complexes. These interactions are crucial for its reactivity and applications in different fields .
Comparación Con Compuestos Similares
- Tetraphenylantimony bromide
- Tetraphenylantimony chloride
- Tetraphenylantimony nitrate
Comparison: Tetraphenylantimony(V) methoxide is unique due to the presence of the methoxide group, which imparts distinct reactivity and coordination properties compared to other tetraphenylantimony derivatives. For instance, while tetraphenylantimony bromide and chloride are primarily used for halide substitution reactions, this compound is more versatile in forming various coordination complexes .
Propiedades
Número CAS |
14090-94-9 |
|---|---|
Fórmula molecular |
C25H23OSb |
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
methanolate;tetraphenylstibanium |
InChI |
InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |
Clave InChI |
ITTUBOUUCYWGCV-UHFFFAOYSA-N |
SMILES |
CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
TETRAPHENYLANTIMONY(V) METHOXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















